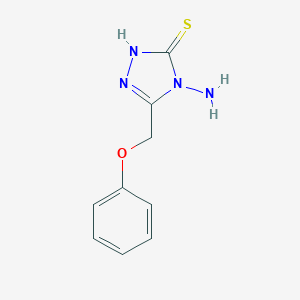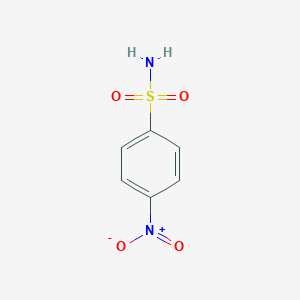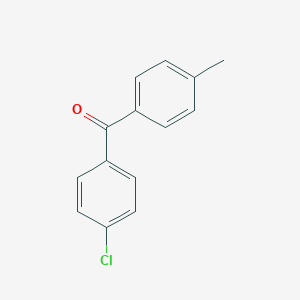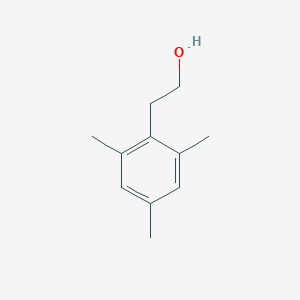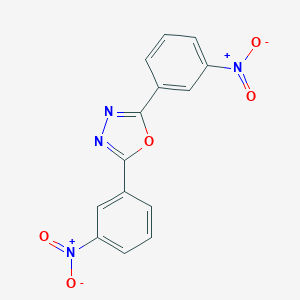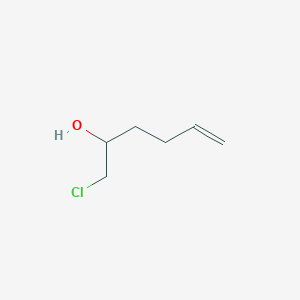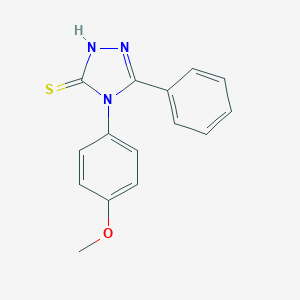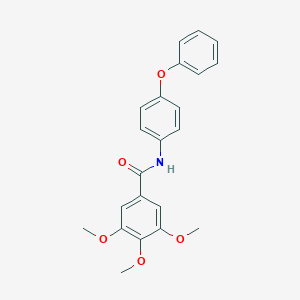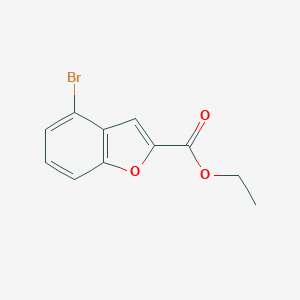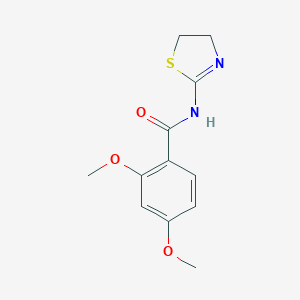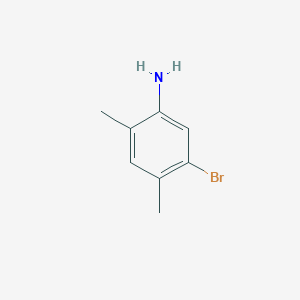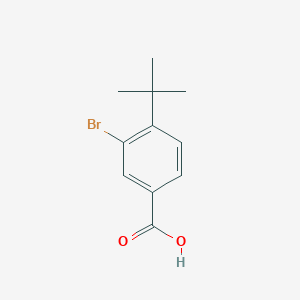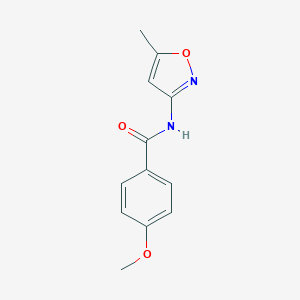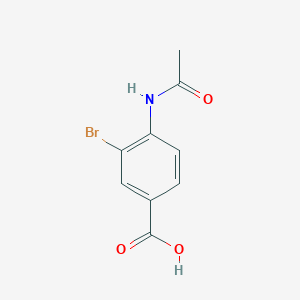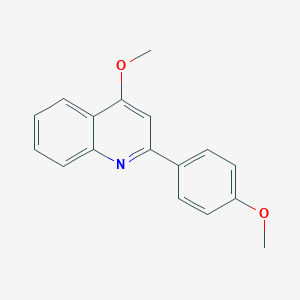
4-Methoxy-2-(4-methoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(4-methoxyphenyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and is known to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)quinoline involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of STAT3, a transcription factor that is known to promote cancer cell survival and proliferation. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses and cancer cell survival.
Efectos Bioquímicos Y Fisiológicos
Apart from its anti-cancer activity, 4-Methoxy-2-(4-methoxyphenyl)quinoline has also been found to exhibit a range of other biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Methoxy-2-(4-methoxyphenyl)quinoline in lab experiments is its potency and specificity. This compound exhibits potent activity against cancer cells and has been found to be specific to cancer cells, with little or no toxicity to normal cells. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Methoxy-2-(4-methoxyphenyl)quinoline. One of the major directions is the development of novel derivatives of this compound that exhibit enhanced potency and specificity. Another direction is the study of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the potential use of this compound in combination with other anti-cancer agents is an area of future research.
Métodos De Síntesis
The synthesis of 4-Methoxy-2-(4-methoxyphenyl)quinoline involves the reaction of 4-methoxyaniline with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in anhydrous ethanol, and the resulting product is purified through recrystallization. This synthesis method has been found to be efficient and yields high-quality product.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(4-methoxyphenyl)quinoline has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
144709-03-5 |
|---|---|
Nombre del producto |
4-Methoxy-2-(4-methoxyphenyl)quinoline |
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H15NO2/c1-19-13-9-7-12(8-10-13)16-11-17(20-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |
Clave InChI |
YTWHBYPYZLSPLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



